molecular formula C12H24N2O2 B061707 cis-4-(Boc-aminomethyl)cyclohexylamine CAS No. 192323-07-2

cis-4-(Boc-aminomethyl)cyclohexylamine

Cat. No. B061707
M. Wt: 228.33 g/mol
InChI Key: HMMYZMWDTDJTRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related cyclohexylamine derivatives involves multi-step procedures starting from basic cyclohexane or cyclohexene compounds. For example, the synthesis of cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid from cis-4-aminocyclohexanecarboxylic acid highlights a process that could be adapted for cis-4-(Boc-aminomethyl)cyclohexylamine, involving N-tosylated intermediates and further functional group transformations (Johnston et al., 1984).

Molecular Structure Analysis

The molecular structure of cyclohexylamine derivatives demonstrates significant conformational preferences, which influence their chemical reactivity and physical properties. For instance, the analysis of enantiomerically pure isophorone diamine reveals the importance of cis/trans isomerism and the impact of stereochemistry on molecular behavior (Berkessel et al., 2006).

Chemical Reactions and Properties

Cyclohexylamine compounds participate in various chemical reactions, including catalytic reductive methylation and reactions with electrophiles, highlighting their versatility in organic synthesis. The specific reactivity patterns of these compounds are crucial for designing synthetic pathways to target molecules (Lowry & Huitric, 1971).

Scientific Research Applications

  • Specific Scientific Field: Pharmaceutical Synthesis
  • Summary of the Application: The N-protected cis-4-aminocyclohexanol derivatives, such as cis-4-(Boc-aminomethyl)cyclohexylamine, have proven to be valuable intermediates in the syntheses of active pharmaceutical ingredients (APIs) .
  • Methods of Application or Experimental Procedures: A novel continuous flow process for hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols has been reported using H-Cube Pro . A >99% selectivity towards the desired product was obtained using a Raney nickel catalyst cartridge . Under carefully selected hydrogenation parameters, the reduction could stop at the also valuable 2-oxa-3-azabicyclo[2.2.2] octane intermediate, with a selectivity of >99% . The N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene producing nitroso hetero-Diels–Alder cycloaddition was also accomplished in a flow system using an Omnifit column packed with MnO2 .
  • Summary of the Results or Outcomes: The two flow reactions were successfully merged in a system, thus the product was obtained in a multistep flow synthesis without any isolation or purification steps . Compared with the previously reported batch processes, the present multistep procedure facilitates an efficient cis selective preparation of numerous synthetically valuable 4-aminocyclohexanol derivatives .

Safety And Hazards

The safety data sheet for cis-4-(Boc-aminomethyl)cyclohexylamine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

As a chemical reagent, the future directions for cis-4-(Boc-aminomethyl)cyclohexylamine largely depend on the needs of the scientific and industrial communities. It will continue to be used in the synthesis of various compounds in the agrochemical, pharmaceutical, and dyestuff fields . As research in these areas progresses, new uses for this compound may be discovered.

properties

IUPAC Name

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMYZMWDTDJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619358
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-(Boc-aminomethyl)cyclohexylamine

CAS RN

296270-94-5, 192323-07-2
Record name 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296270-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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